Pentane, 1,1,1,3,5,5-hexachloro-

Description

Nomenclature and Structural Context within Highly Chlorinated Alkanes

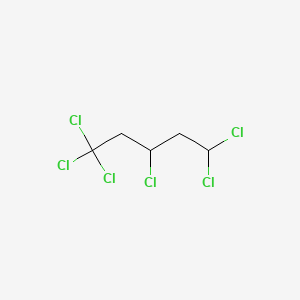

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1,1,1,3,5,5-Hexachloropentane. chemspider.com It is identified by the CAS Registry Number 18993-24-3. chemspider.comlookchem.com Its structure consists of a five-carbon pentane (B18724) backbone, with six hydrogen atoms substituted by chlorine atoms at specific positions: three on the first carbon, one on the third, and two on the fifth.

This compound is part of a larger group known as highly chlorinated alkanes, which fall under the general category of chlorinated paraffins (CPs) or polychlorinated n-alkanes (PCAs). nih.govwikipedia.org CPs are complex mixtures categorized by their carbon chain length: short-chain (SCCPs, C₁₀-C₁₃), medium-chain (MCCPs, C₁₄-C₁₇), and long-chain (LCCPs, C₁₈-C₃₈). wikipedia.orgcanada.ca The addition of chlorine atoms significantly alters the physical properties of the parent alkane, typically resulting in a higher molecular weight, increased density (often greater than water), and elevated boiling and melting points compared to the original hydrocarbon. wikipedia.org

Chemical and Physical Properties of Pentane, 1,1,1,3,5,5-hexachloro-

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆Cl₆ chemspider.comlookchem.com |

| Molecular Weight | 278.821 g/mol lookchem.com |

| CAS Number | 18993-24-3 chemspider.comlookchem.com |

| Density | 1.547 g/cm³ lookchem.com |

| Boiling Point | 321.6°C at 760 mmHg lookchem.com |

| Flash Point | 152.4°C lookchem.com |

| Vapor Pressure | 0.000553 mmHg at 25°C lookchem.com |

Historical Perspectives in Chemical Research and Development

The study of chlorinated hydrocarbons dates back to the 19th century. In 1835, Jean-Baptiste Dumas and Eugène-Melchior Péligot first produced monochloromethane. chemistry-chemists.com Later in the century, the development of the chloralkali process, which uses electrolysis of brine to produce chlorine gas and sodium hydroxide, provided an industrial-scale source for elemental chlorine, facilitating the wider synthesis of chlorinated organic compounds. wikipedia.org

While the broader class of chlorinated alkanes has a long history, specific historical details for the synthesis and development of Pentane, 1,1,1,3,5,5-hexachloro- are not extensively documented. It is known to be an intermediate in chemical synthesis. ontosight.ai Research into the synthesis of other chlorinated alkanes, such as 1,1,1,3,3-pentachloropropane (B1622584) from the reaction of carbon tetrachloride and vinyl chloride, suggests that complex mixtures of polychlorinated products can be formed, and it is plausible that 1,1,1,3,5,5-hexachloropentane has been generated as a component or by-product in such reactions. researchgate.net

Current Academic Significance and Research Gaps

The current academic significance of Pentane, 1,1,1,3,5,5-hexachloro- as a standalone compound is limited. Its primary role is noted as a chemical intermediate. ontosight.ai The broader academic and regulatory focus has shifted towards understanding the environmental fate and toxicological profiles of complex commercial mixtures of chlorinated paraffins (SCCPs, MCCPs, and LCCPs). nih.govcanada.ca These mixtures are scrutinized for their persistence, potential for bioaccumulation, and toxicity. nih.gov

A significant research gap exists specifically for Pentane, 1,1,1,3,5,5-hexachloro-. While it is commercially available from chemical suppliers, comprehensive studies detailing its specific toxicological profile, environmental degradation pathways, and precise applications are scarce in publicly available literature. lookchem.com Databases on chemical hazards and biological activities often lack specific data for this compound. guidechem.comhabitablefuture.org The main body of research remains concentrated on the broader categories of CPs, where analytical challenges in separating and identifying the thousands of individual isomers in these mixtures persist. nih.govwikipedia.org This leaves the specific contributions and risks of individual congeners like 1,1,1,3,5,5-hexachloropentane largely uncharacterized.

Structure

3D Structure

Properties

CAS No. |

18993-24-3 |

|---|---|

Molecular Formula |

C5H6Cl6 |

Molecular Weight |

278.8 g/mol |

IUPAC Name |

1,1,1,3,5,5-hexachloropentane |

InChI |

InChI=1S/C5H6Cl6/c6-3(1-4(7)8)2-5(9,10)11/h3-4H,1-2H2 |

InChI Key |

MTBZFCJQMJGQRT-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CC(Cl)(Cl)Cl)Cl)C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Pentane, 1,1,1,3,5,5 Hexachloro

Synthetic Routes for Pentane (B18724), 1,1,1,3,5,5-hexachloro-

The synthesis of Pentane, 1,1,1,3,5,5-hexachloro-, a molecule with the chemical formula C₅H₆Cl₆, is primarily achieved through telomerization reactions involving simpler chlorinated hydrocarbons.

Classical Chemical Synthesis Approaches

The principal classical method for the synthesis of Pentane, 1,1,1,3,5,5-hexachloro- is the radical-initiated telomerization of carbon tetrachloride (CCl₄) and vinyl chloride (CH₂=CHCl). This process involves the addition of the carbon tetrachloride across the double bond of vinyl chloride.

One documented approach utilizes a catalytic system of iron pentacarbonyl (Fe(CO)₅) in ethanol. The reaction is typically carried out at an elevated temperature, for instance at 90°C for a duration of 3 hours, to facilitate the formation of the hexachloropentane isomer. researchgate.net This method represents a typical free-radical addition process where the catalyst initiates the formation of the trichloromethyl radical (•CCl₃) from carbon tetrachloride, which then attacks the vinyl chloride monomer.

Another industrial context in which this compound is formed is as a by-product during the synthesis of other chlorinated alkanes. For example, in processes optimized for the production of 1,1,1,3,3-pentachloropropane (B1622584), Pentane, 1,1,1,3,3,5-hexachloro- can be generated through sequential additions of vinyl chloride to carbon tetrachloride, catalyzed by systems such as iron powder and tributyl phosphate.

Comparative Analysis of Synthetic Yields and Purity

The efficiency of the synthesis of Pentane, 1,1,1,3,5,5-hexachloro- can vary significantly depending on the chosen method and reaction conditions.

For the classical synthesis using an iron pentacarbonyl catalyst in ethanol, a reference yield of 8.0% has been reported. researchgate.net This relatively low yield suggests that the reaction likely produces a mixture of telomers with varying chain lengths and potentially other isomers, necessitating purification to isolate the desired compound.

In the context of its formation as a by-product, the selectivity towards Pentane, 1,1,1,3,3,5-hexachloropentane (B14601683) can be influenced by controlling the reaction parameters. In a continuous process for making 1,1,1,3,3-pentachloropropane, adjusting the molar ratio of carbon tetrachloride to vinyl chloride, temperature, and catalyst concentration can affect the product distribution. While this process is not optimized for the production of hexachloropentane isomers, under certain conditions, a selectivity of 12-15% for 1,1,1,3,3,5-hexachloropentane can be achieved.

| Synthetic Approach | Catalyst System | Reported Yield/Selectivity | Notes |

| Telomerization of Tetrachloromethane and Chloroethylene | Iron Pentacarbonyl in Ethanol | 8.0% Yield | A direct synthesis approach, though the yield is modest, indicating the formation of a complex product mixture. researchgate.net |

| By-product in 1,1,1,3,3-Pentachloropropane Synthesis | Iron Powder / Tributyl Phosphate | 12-15% Selectivity | This compound is formed as a secondary product. The selectivity can be influenced by reaction parameters such as reactant ratios and temperature. |

Derivatization Reactions and Formation of Related Structures

A comprehensive review of available scientific literature does not yield specific examples of derivatization or cyclization reactions starting from Pentane, 1,1,1,3,5,5-hexachloro-. The following sections discuss the formation of related complex structures from other precursors to provide context within organochlorine chemistry, but it must be emphasized that the direct use of Pentane, 1,1,1,3,5,5-hexachloro- for these transformations is not documented in the searched literature.

Formation of Spiro and Ansa Isomers

The formation of spiro and ansa compounds is a known reaction pathway for certain difunctional molecules, particularly in phosphazene chemistry. For instance, the reaction of hexachlorocyclotriphosphazene with diols can lead to the formation of spiro (geminal substitution on the same phosphorus atom) and ansa (bridging between two different phosphorus atoms) derivatives. However, there is no available literature that describes the use of Pentane, 1,1,1,3,5,5-hexachloro- as a precursor for the synthesis of spiro or ansa isomers. The linear and saturated nature of this hexachloropentane, lacking suitable functional groups for such cyclizations, makes its direct application in forming these structures challenging without prior functionalization.

Bridged Derivatives in Organochlorine Synthesis

The synthesis of bridged bicyclic structures is an active area of research in organic chemistry. These structures are often created through intramolecular cyclization reactions of appropriately functionalized acyclic precursors. While methods exist for creating bridged structures, for example, from bicyclo[1.1.1]pentane derivatives, there are no documented examples of using Pentane, 1,1,1,3,5,5-hexachloro- to form bridged derivatives. The chemical inertness of the C-Cl bonds and the lack of suitable reactive sites for intramolecular bond formation are significant hurdles for its use in such synthetic strategies.

Cyclization Reactions Involving Pentane Derivatives

Intramolecular cyclization is a powerful tool for the synthesis of cyclic compounds from open-chain precursors. These reactions can be initiated by radicals, ions, or transition metals. For a molecule like Pentane, 1,1,1,3,5,5-hexachloro- to undergo cyclization, it would likely require dehydrochlorination to introduce unsaturation or the introduction of other functional groups to facilitate ring closure. A thorough search of the scientific literature did not provide any specific examples of cyclization reactions in which Pentane, 1,1,1,3,5,5-hexachloro- serves as the starting material.

Role as an Intermediate in Complex Chemical Structure Elucidation

While "Pentane, 1,1,1,3,5,5-hexachloro-" is a known chemical entity resulting from specific synthetic pathways, its role as an intermediate in the elucidation of complex chemical structures is not extensively documented in scientific literature. As a chlorinated alkane, it possesses reactive sites that could potentially be utilized in further chemical transformations.

Further research would be necessary to establish any definitive role for "Pentane, 1,1,1,3,5,5-hexachloro-" as a tool in the field of chemical structure elucidation.

Reaction Mechanisms and Advanced Chemical Transformations of Pentane, 1,1,1,3,5,5 Hexachloro

Mechanistic Investigations of Chlorination Reactions

Further chlorination of Pentane (B18724), 1,1,1,3,5,5-hexachloro- would likely proceed via a free-radical chain mechanism, which is characteristic of alkane halogenation and typically requires initiation by UV light or heat. wikipedia.orgsavemyexams.com This mechanism involves three key stages: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). aakash.ac.in

Propagation: A chlorine radical abstracts a hydrogen atom from the pentane backbone, specifically from the methylene (B1212753) groups at the C2 or C4 positions, as these are the only available C-H bonds. This step generates an alkyl radical and a molecule of hydrogen chloride (HCl). This new alkyl radical then reacts with another Cl₂ molecule to form a more highly chlorinated pentane and another chlorine radical, which continues the chain reaction. savemyexams.comaakash.ac.in

Termination: The reaction ceases when two radicals combine to form a stable molecule. libretexts.org

The primary sites for further chlorination are the secondary hydrogens on C2 and C4. Free-radical chlorination is generally not very selective; however, the strong electron-withdrawing inductive effect of the adjacent CCl₃ and CHCl groups would influence the stability of the radical intermediate and thus the regioselectivity of the reaction.

Nucleophilic Substitution Pathways in Pentane, 1,1,1,3,5,5-hexachloro- Chemistry

Nucleophilic substitution in Pentane, 1,1,1,3,5,5-hexachloro- would primarily involve the chlorine atom at the C3 position, as it is a secondary alkyl halide. The terminal CCl₃ groups are sterically hindered and lack a hydrogen atom for elimination, making them far less susceptible to standard nucleophilic attack. The reaction at C3 can theoretically proceed via an Sₙ1 or Sₙ2 pathway, with the operative mechanism being heavily dependent on the reaction conditions. quora.combyjus.com

Sₙ2 Mechanism: This pathway involves a single, concerted step where the nucleophile attacks the carbon atom at the same time the chloride leaving group departs. byjus.comlibretexts.org This "backside attack" leads to an inversion of stereochemistry at the reaction center. For Pentane, 1,1,1,3,5,5-hexachloro-, an Sₙ2 reaction at C3 would be favored by strong, weakly basic nucleophiles (e.g., CN⁻, I⁻) and polar aprotic solvents. libretexts.orgyoutube.com However, the bulky CCl₃ groups adjacent to the reaction center could provide significant steric hindrance, potentially slowing the rate of an Sₙ2 reaction compared to less substituted secondary halides. masterorganicchemistry.com

Sₙ1 Mechanism: This two-step pathway begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.com This mechanism is favored by polar protic solvents (like water or alcohols) and for substrates that can form stable carbocations. masterorganicchemistry.com A secondary carbocation would form at the C3 position. However, the powerful electron-withdrawing inductive effects of the flanking CCl₃ groups would significantly destabilize this positive charge, making the formation of the carbocation intermediate energetically unfavorable. libretexts.org This destabilization suggests that the Sₙ1 pathway is likely to be disfavored for this specific compound.

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Considerations for Pentane, 1,1,1,3,5,5-hexachloro- |

|---|---|---|---|

| Substrate | Tertiary > Secondary | Primary > Secondary | Secondary halide (C3). quora.com |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) libretexts.org | Pathway is dependent on the choice of nucleophile. savemyexams.com |

| Solvent | Polar Protic (e.g., water, ethanol) masterorganicchemistry.com | Polar Aprotic (e.g., acetone, DMSO) libretexts.org | Solvent choice is critical in determining the mechanism. |

| Leaving Group | Good (e.g., I⁻, Br⁻, Cl⁻) | Good (e.g., I⁻, Br⁻, Cl⁻) | Chloride is a competent leaving group. |

| Electronic Effect | Electron-donating groups stabilize carbocation | Electron-withdrawing groups can accelerate | Strongly destabilizing inductive effect from CCl₃ groups disfavors carbocation formation. libretexts.org |

| Steric Hindrance | Less important | Favors less hindered substrates | Bulky CCl₃ groups may hinder backside attack. masterorganicchemistry.com |

Oxidative and Reductive Transformation Mechanisms

The numerous C-Cl bonds in Pentane, 1,1,1,3,5,5-hexachloro- make it susceptible to both oxidative and reductive transformations.

Reductive Transformations: Reductive dechlorination is a common pathway for highly chlorinated compounds. wikipedia.org This process involves the cleavage of a C-Cl bond and its replacement with a C-H bond, typically facilitated by a reducing agent and often a catalyst. Mechanisms can include:

Biological Reductive Dechlorination: Under anaerobic conditions, specific microorganisms can use chlorinated compounds as electron acceptors in a process called dehalorespiration, sequentially removing chlorine atoms. nih.govresearchgate.nettpsgc-pwgsc.gc.ca

Chemical Reduction: Zero-valent metals, such as iron (Fe⁰), can serve as electron donors to facilitate dechlorination. wikipedia.orgosti.gov Bimetallic systems (e.g., Ag/Fe) have been shown to enhance the rate of reduction for various chlorinated hydrocarbons, proceeding through pathways like hydrogenolysis and reductive elimination. nih.gov Catalytic systems using transition metals like palladium or nickel with a hydrogen source (H₂) or formate (B1220265) salts can also achieve hydrodechlorination. rsc.org

Oxidative Transformations: Complete oxidation, such as through incineration, would break down the molecule into carbon dioxide, water, and hydrogen chloride. Under controlled chemical oxidation, for instance using strong oxidizing agents like persulfate, the molecule can be degraded. battelle.org However, the high degree of chlorination makes the molecule generally resistant to mild oxidation. Some studies have shown that certain chlorinated hydrocarbons can be oxidized under anaerobic conditions in the presence of nitrate (B79036) or manganese oxides, though this is not universally applicable to all such compounds. nih.gov

Cycloaddition Reactions and Diels-Alder Reactivity

Pentane, 1,1,1,3,5,5-hexachloro- in its saturated state cannot participate directly in cycloaddition reactions like the Diels-Alder reaction. masterorganicchemistry.com These reactions require the presence of unsaturated systems, specifically a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system), which combine to form a six-membered ring. masterorganicchemistry.comwikipedia.org

However, Pentane, 1,1,1,3,5,5-hexachloro- could serve as a precursor to a reactive diene through elimination reactions. For example, double dehydrochlorination (the removal of two molecules of HCl) could potentially generate a dichloropentadiene. The specific isomer formed would depend on the reaction conditions and the regioselectivity of the elimination steps.

Once formed, such a chlorinated diene could undergo a Diels-Alder reaction. The chlorine substituents would act as electron-withdrawing groups, influencing the electronic properties and reactivity of the diene. In what is known as an inverse-electron-demand Diels-Alder reaction, an electron-poor diene (like a chlorinated diene) reacts with an electron-rich dienophile. libretexts.org The stereochemistry and regioselectivity of the resulting cycloaddition would be governed by the established principles of orbital symmetry. openstax.org

Catalytic Activation and Reaction Pathways

Catalysis is crucial for promoting transformations of inert C-Cl bonds under milder conditions. For Pentane, 1,1,1,3,5,5-hexachloro-, catalytic pathways would be essential for selective and efficient reactions.

Catalytic Reductive Dechlorination: As mentioned previously, transition metals like Palladium (Pd), Nickel (Ni), and Rhodium (Rh) are effective catalysts for the hydrodechlorination of both alkyl and aryl chlorides. rsc.orgresearchgate.net These reactions typically use a reducing agent such as hydrogen gas (H₂), sodium formate, or titanium(III) citrate (B86180) to provide the hydride for replacing the chlorine atom. rsc.orgnih.gov

Catalytic C-C Bond Formation: While more challenging, transition metal catalysts can facilitate cross-coupling reactions. For instance, nickel-catalyzed systems have been developed for various cross-coupling reactions involving alkyl halides. researchgate.net This could potentially allow for the substitution of the chlorine at C3 with alkyl, aryl, or other functional groups.

Photocatalysis: Modern methods utilize visible-light photoredox catalysis to activate stable C-Cl bonds. researchgate.net These processes can involve consecutive photo-induced electron transfers (conPET) or assembly-promoted single electron transfer (APSET) to generate radical intermediates that can then be functionalized. researchgate.net Another metal-free approach involves the photoinduced generation of triplet carbenes, which have been shown to activate the C-Cl bonds of polychloroalkanes like chloroform (B151607) and carbon tetrachloride. nih.gov

| Catalytic System | Reaction Type | Typical Substrates | Potential Application |

|---|---|---|---|

| Co(PMe₃)₄ or Ni(PMe₃)₄ / Sodium Formate | Reductive Hydrodechlorination | Hexachlorobenzene rsc.org | Reduction of C-Cl bonds. |

| Hydroxocobalamin (Vitamin B₁₂ₐ) / Ti(III) citrate | Reductive Dechlorination | Hexachlorocyclohexane isomers nih.gov | Catalytic reduction under anaerobic conditions. |

| Zero-Valent Iron (Fe⁰) or Ag/Fe | Reductive Dechlorination | Trichloromethane, Hexachloroethane nih.gov | Chemical reduction of C-Cl bonds. |

| Visible Light / Photoredox Catalyst (e.g., 4CzIPN) | Photochlorination / Dechlorination | Arenes, Alkyl Chlorides researchgate.net | Light-driven activation of C-Cl bonds. |

| Rhodium Complexes | C-C Bond Activation / Coupling | Cyclopentanones, Benzyl Alcohols nih.govacs.org | Potential for coupling reactions at the C3 position. |

C-Cl Bond Activation Reactions

The activation of the strong carbon-chlorine bond is the initial and often rate-limiting step in many transformations of Pentane, 1,1,1,3,5,5-hexachloro-. The molecule contains two types of C-Cl bonds: those in the terminal CCl₃ groups and the single C-Cl bond at the secondary C3 position. These bonds can be activated through several mechanisms, primarily mediated by transition metal complexes or radical initiators. nih.gov

Oxidative Addition: A common mechanism in organometallic chemistry involves the oxidative addition of the C-Cl bond to a low-valent transition metal center (M). The metal inserts itself into the C-Cl bond, forming an alkyl-metal-halide complex (R-M-Cl). This process increases the oxidation state of the metal and makes the alkyl group available for subsequent reactions like reductive elimination or insertion. This pathway is fundamental to many catalytic cross-coupling and reduction reactions. researchgate.net

Single Electron Transfer (SET): Highly reducing metals can transfer a single electron to the chlorinated alkane. This forms a radical anion, which then rapidly fragments, ejecting a chloride ion and leaving an alkyl radical. This radical can then be further reduced or can abstract a hydrogen atom from the solvent or another source. This mechanism is often proposed for reductions using zero-valent metals or photoredox catalysts. researchgate.net

Radical Chain Mechanisms: As seen in chlorination, radical processes can activate C-Cl bonds. A radical initiator can generate an alkyl radical by abstracting a hydrogen. Alternatively, under certain conditions, a C-Cl bond can be homolytically cleaved, though this typically requires significant energy (e.g., photolysis) due to the bond strength. Photoinduced generation of triplet carbenes has also been shown to activate C-Cl bonds in polychloroalkanes. nih.gov

The C-Cl bonds within the CCl₃ groups are generally stronger and more sterically shielded than the single C-Cl bond at the secondary C3 position, suggesting that the C3-Cl bond would be the more likely site for initial activation in many chemical (non-pyrolytic) transformations.

Based on a thorough review of publicly available scientific literature, it is not possible to generate the requested article on the "Computational Chemistry and Theoretical Modeling of Pentane, 1,1,1,3,5,5-hexachloro-". The specific, detailed research findings required to populate the subsections of the provided outline for this particular chemical compound are not present in the accessible scientific domain.

While the methodologies outlined—such as Density Functional Theory (DFT), Ab Initio methods, Molecular Dynamics (MD) simulations, Quantitative Structure-Activity Relationship (QSAR) studies, and reaction pathway modeling—are standard and powerful techniques in computational chemistry, their application to "Pentane, 1,1,1,3,5,5-hexachloro-" has not been documented in published research.

Consequently, creating an article with "thorough, informative, and scientifically accurate content," including detailed research findings and data tables as specified, would require non-existent data. Adhering to the strict instructions to focus solely on the requested topics for this specific compound is therefore unachievable.

Future Research Directions and Emerging Trends in Pentane, 1,1,1,3,5,5 Hexachloro Chemistry

Novel Synthetic Strategies for Highly Chlorinated Pentane (B18724) Derivatives

The synthesis of highly chlorinated pentanes, such as Pentane, 1,1,1,3,5,5-hexachloro-, presents unique challenges in achieving high selectivity and yield while minimizing the formation of complex isomeric mixtures. Future research is likely to focus on developing more controlled and efficient synthetic methodologies.

One promising avenue is the refinement of telomerization reactions . The free-radical telomerization of vinyl chloride with carbon tetrachloride is a potential route to form polychlorinated alkanes. nih.gov This process involves the addition of a telogen (carbon tetrachloride) to multiple units of a taxogen (vinyl chloride). However, controlling the chain length and the position of chlorine atoms is a significant hurdle. Future work could explore the use of novel initiators and catalysts to improve the selectivity of this reaction for specific isomers like 1,1,1,3,5,5-hexachloropentane.

Another emerging strategy involves the use of selective chlorination of specific pentane isomers . This could be achieved through the development of catalysts that direct chlorination to specific carbon atoms on the pentane backbone. Such a method would offer a more direct and controllable route to the desired product compared to the less predictable nature of free-radical reactions. Patents related to the production of chlorinated alkanes suggest a continuous effort to improve selectivity and efficiency in these processes. google.com

Furthermore, the application of flow chemistry in conjunction with photochemical or catalytic chlorination could provide better control over reaction conditions, such as reaction time, temperature, and reagent concentration. This could lead to higher yields of the target compound and a reduction in byproducts.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Challenges |

|---|---|---|

| Telomerization | Utilizes readily available starting materials. | Poor control over product distribution and isomer selectivity. |

| Selective Chlorination | High potential for regioselectivity. | Development of highly specific and robust catalysts. |

| Flow Chemistry | Precise control over reaction parameters, improved safety. | Reactor design and optimization for specific chlorination reactions. |

Exploration of Advanced Catalytic Systems for Chemical Transformations

The chemical transformation of highly chlorinated pentanes is another area ripe for exploration, with a focus on developing advanced catalytic systems for dechlorination, functionalization, and degradation.

Catalytic hydrodechlorination (HDC) is a promising technology for the remediation of chlorinated organic compounds. acs.org This process involves the reaction of the chlorinated compound with hydrogen over a metal catalyst, typically palladium or platinum, to replace chlorine atoms with hydrogen atoms. Future research could focus on developing more active and stable catalysts for the complete dechlorination of persistent compounds like Pentane, 1,1,1,3,5,5-hexachloro-. The use of bimetallic catalysts or novel support materials could enhance catalytic activity and longevity. rsc.org

Advanced Oxidation Processes (AOPs) , which involve the generation of highly reactive hydroxyl radicals, are effective for the degradation of persistent organic pollutants (POPs). scies.org Catalytic systems that can activate oxidants like hydrogen peroxide or ozone at ambient conditions are of particular interest. For instance, Fenton-like catalysts could be employed to degrade highly chlorinated pentanes into less harmful substances. scies.org Research into novel photocatalytic materials that can utilize visible light to degrade these compounds is also a significant trend, offering a more sustainable approach to remediation. researchgate.netcjcatal.comrsc.orgmdpi.com

Another area of interest is the catalytic functionalization of polychlorinated alkanes. Instead of complete degradation, catalysts could be developed to selectively replace one or more chlorine atoms with other functional groups, potentially transforming these compounds into valuable chemical intermediates.

Table 2: Overview of Advanced Catalytic Systems

| Catalytic System | Transformation Type | Potential Benefits |

|---|---|---|

| Catalytic Hydrodechlorination (HDC) | Dechlorination | Complete removal of chlorine, detoxification. |

| Advanced Oxidation Processes (AOPs) | Degradation | Mineralization to CO2, H2O, and HCl. |

| Photocatalysis | Degradation | Utilization of light energy, sustainable. |

| Catalytic Functionalization | Functional Group Interconversion | Valorization of chlorinated waste streams. |

Mechanistic Insights into Environmental Remediation Approaches

Understanding the environmental fate and developing effective remediation strategies for persistent compounds like Pentane, 1,1,1,3,5,5-hexachloro- is of paramount importance. Future research will likely focus on elucidating the mechanisms of their degradation and exploring novel bioremediation and phytoremediation techniques.

The environmental behavior of this specific hexachloropentane is not well-documented, but studies on short-chain chlorinated paraffins (SCCPs) , which are structurally similar, provide valuable insights. SCCPs are known to be persistent, bioaccumulative, and toxic. nih.govnih.gov Research on the biodegradation of SCCPs has shown that some microbial consortia are capable of their partial degradation, although the rates are often slow. mdpi.com Future studies could focus on identifying and engineering microorganisms with enhanced capabilities for degrading highly chlorinated alkanes. This would involve understanding the enzymatic pathways responsible for dechlorination and the cleavage of the carbon-carbon bonds.

Phytoremediation , the use of plants to remove pollutants from the environment, is another area of growing interest. Research on the uptake and metabolism of SCCPs by various plant species could pave the way for developing effective phytoremediation strategies for soil and water contaminated with highly chlorinated pentanes.

Advanced oxidation processes (AOPs) , as mentioned earlier, are also a key remediation approach. scies.org Mechanistic studies using techniques like electron paramagnetic resonance (EPR) spectroscopy can help in identifying the reactive species involved in the degradation process and optimizing the reaction conditions for complete mineralization. scies.org The photochemical degradation of SCCPs in aqueous solutions by hydrated electrons and hydroxyl radicals has been investigated, suggesting that photolysis could be a relevant environmental degradation pathway. nih.govchemrxiv.org

Table 3: Environmental Remediation Approaches

| Remediation Approach | Mechanism | Key Research Focus |

|---|---|---|

| Bioremediation | Microbial degradation | Identification and engineering of potent microbial strains. |

| Phytoremediation | Plant uptake and metabolism | Screening of hyperaccumulating plant species. |

| Advanced Oxidation | Generation of reactive oxygen species | Optimization of catalyst and reaction conditions. |

| Photodegradation | Degradation by light | Understanding the role of natural photosensitizers. |

Integration of Machine Learning and Artificial Intelligence in Compound Research

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize many aspects of chemical research, including the study of highly chlorinated compounds like Pentane, 1,1,1,3,5,5-hexachloro-.

Predictive Modeling of Properties and Toxicity: Quantitative Structure-Activity Relationship (QSAR) models, which use computational methods to predict the properties and biological activities of chemicals, have been developed for chlorinated alkanes. nih.govacs.orgacs.orgwur.nl These models can be used to estimate the toxicity of compounds like Pentane, 1,1,1,3,5,5-hexachloro- without the need for extensive animal testing. Future work will involve developing more accurate and robust QSAR models by incorporating larger datasets and more sophisticated machine learning algorithms. nih.gov

Elucidation of Degradation Pathways: Machine learning models can be trained to predict the biodegradation pathways of organic pollutants. arocjournal.com By analyzing the molecular structure of a compound, these models can identify potential sites of enzymatic attack and predict the resulting transformation products. This information would be invaluable for assessing the environmental fate of Pentane, 1,1,1,3,5,5-hexachloro- and for designing effective bioremediation strategies.

Table 4: Applications of AI and Machine Learning in Chemical Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Property/Toxicity Prediction | QSAR, Neural Networks | Reduced animal testing, faster risk assessment. |

| Reaction Prediction | Deep Learning, NLP | Accelerated discovery of new synthetic methods. |

| Synthesis Design | Retrosynthesis Algorithms | More efficient and sustainable chemical production. |

| Degradation Pathway Prediction | Classification/Regression Models | Improved understanding of environmental fate. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,1,1,3,5,5-hexachloropentane, and how do reaction conditions influence isomer purity?

- Methodological Answer : Synthesis typically involves radical chlorination of pentane or stepwise substitution of hydrogen atoms with chlorine. Key factors include temperature control (to minimize side reactions) and catalysts like UV light or peroxides. Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is recommended for purity analysis, using columns optimized for chlorinated alkanes (e.g., DB-5MS) . Confirmation of isomer ratios requires nuclear magnetic resonance (NMR) spectroscopy, particularly NMR for distinguishing chlorine substitution patterns .

Q. How can researchers validate thermodynamic properties (e.g., vapor pressure, enthalpy of vaporization) for this compound?

- Methodological Answer : Use static or dynamic vapor-pressure measurement systems, such as the Knudsen effusion method, paired with calorimetric techniques (e.g., differential scanning calorimetry). Cross-validate results with predictive models like the Antoine equation or group contribution methods, adjusting for chlorine’s electronegativity effects. Reference datasets from NIST Standard Reference Data Program (e.g., for analogous compounds like hexachloroethane) can reduce experimental uncertainty .

Advanced Research Questions

Q. What computational approaches best predict the environmental fate and degradation pathways of 1,1,1,3,5,5-hexachloropentane in aquatic systems?

- Methodological Answer : Apply density functional theory (DFT) to model hydrolysis mechanisms, focusing on chlorine lability at specific positions. Pair with quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Experimental validation should involve spiked sediment/water microcosms under controlled redox conditions, analyzed via liquid-liquid extraction followed by GC-ECD or high-resolution mass spectrometry (HRMS) .

Q. How can conflicting toxicity data (e.g., LC50 variability across species) be resolved for this compound?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., lipid content in test organisms, exposure duration). Use probabilistic risk assessment frameworks, such as species sensitivity distributions (SSDs), to quantify uncertainty. Mechanistic studies (e.g., in vitro receptor-binding assays) should clarify mode-of-action differences. Ensure consistency in test protocols (e.g., OECD Guidelines 203/210) to reduce inter-study variability .

Q. What strategies optimize chromatographic separation of 1,1,1,3,5,5-hexachloropentane from co-eluting chlorinated hydrocarbons?

- Methodological Answer : Employ multidimensional chromatography (GC×GC) with a non-polar primary column (e.g., HP-5MS) and a mid-polar secondary column (e.g., DB-17). Use electron-capture negative ionization (ECNI) for enhanced selectivity. For complex matrices, pre-treatment with sulfuric acid cleanup or molecularly imprinted polymers (MIPs) reduces interference .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies under varying solvents (e.g., DMSO for polar aprotic conditions) and nucleophiles (e.g., hydroxide vs. thiols). Computational modeling (e.g., Gaussian 16 with MP2/cc-pVTZ) can map transition states and charge distribution. Compare experimental rate constants with Hammett or Taft parameters to quantify substituent effects .

Data Contradiction and Theoretical Frameworks

Q. How should researchers address discrepancies in reported Henry’s Law constants for this compound?

- Methodological Answer : Re-evaluate experimental setups for temperature control and headspace equilibration. Apply the phase equilibrium method with inert gas stripping, validated via infrared spectroscopy (IR) for gas-phase quantification. Theoretical adjustments using the bond contribution method (BCM) or polyparameter linear free-energy relationships (pp-LFERs) can reconcile divergent datasets .

Q. What theoretical frameworks guide the integration of this compound’s behavior into broader halogenated hydrocarbon models?

- Methodological Answer : Link to the "persistent organic pollutant (POP)" paradigm, emphasizing bioaccumulation and long-range transport. Use fugacity-based models (e.g., EQC Level III) to simulate multimedia partitioning. For mechanistic studies, apply frontier molecular orbital (FMO) theory to predict reaction sites .

Methodological Best Practices

- Synthesis : Prioritize stepwise chlorination over bulk reactions to control isomer distribution .

- Analysis : Use isotope dilution techniques (e.g., -labeled internal standards) for quantification in environmental matrices .

- Computational Modeling : Validate force fields (e.g., OPLS-AA) against experimental crystallographic or spectroscopic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.